
6-Bromo-5-iodo-1-methyl-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-iodo-1-methyl-pyridin-2-one: belongs to the class of heterocyclic compounds known as imidazoles. Imidazoles are five-membered rings containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound combines the structural features of both bromine and iodine substituents, making it intriguing for various scientific and industrial purposes .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-Bromo-5-iodo-1-methyl-pyridin-2-one. One common approach involves the reaction of 5-iodo-1-methyl-pyridin-2-one with bromine under appropriate conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the desired compound.
Industrial Production:: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These methods often optimize reaction conditions, yield, and safety.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Due to the presence of halogens (bromine and iodine), it is prone to nucleophilic substitution reactions.
Reduction: Reduction of the pyridinone ring may yield different derivatives.
Bromine: Used for bromination.
Iodine: Involved in iodination reactions.
Base or Acid Catalysts: Facilitate reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products:: The major products depend on the specific reaction conditions. Bromination and iodination lead to the formation of 6-bromo-5-iodo-1-methyl-pyridin-2-one.
Applications De Recherche Scientifique
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in transition metal catalysis.
Drug Development: Imidazole derivatives often serve as pharmacophores in drug design.
Antimicrobial Properties: Investigated for antibacterial and antifungal activities.
Fine Chemicals: Used in specialty chemicals and pharmaceuticals.
Mécanisme D'action
The precise mechanism of action for 6-Bromo-5-iodo-1-methyl-pyridin-2-one depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
While 6-Bromo-5-iodo-1-methyl-pyridin-2-one is unique due to its dual halogen substitution, similar compounds include other imidazole derivatives like 5-bromo-1-methylpyridin-2(1H)-one and 3-bromo-5-iodo-1-methyl-pyridin-2-one . These compounds share structural features but exhibit distinct properties.
Propriétés
Formule moléculaire |
C6H5BrINO |
|---|---|
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
6-bromo-5-iodo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5BrINO/c1-9-5(10)3-2-4(8)6(9)7/h2-3H,1H3 |
Clé InChI |
LTSJMBMZURYZSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC(=C1Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
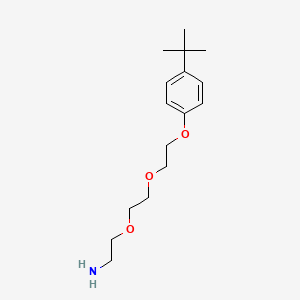
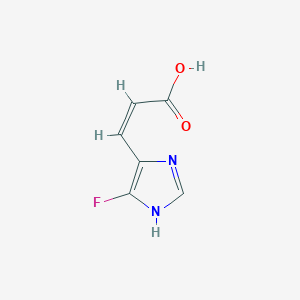

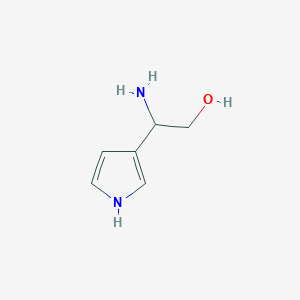
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)


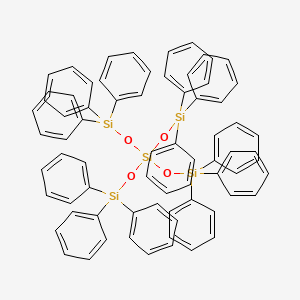
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
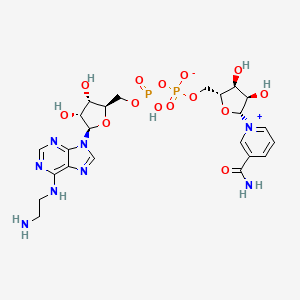
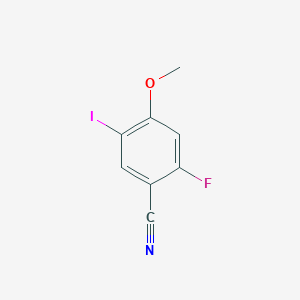
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
